N,N'-1,2-Ethanediylbis[N-methy-β-alanine Diethyl Ester]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-1,2-Ethanediylbis[N-methy-β-alanine Diethyl Ester] is a chemical compound with the molecular formula C14H28N2O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,2-Ethanediylbis[N-methy-β-alanine Diethyl Ester] typically involves the reaction of ethylenediamine with N-methyl-β-alanine diethyl ester under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of N,N’-1,2-Ethanediylbis[N-methy-β-alanine Diethyl Ester] may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N’-1,2-Ethanediylbis[N-methy-β-alanine Diethyl Ester] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions or amines in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N,N’-1,2-Ethanediylbis[N-methy-β-alanine Diethyl Ester] has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-1,2-Ethanediylbis[N-methy-β-alanine Diethyl Ester] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Ethylenebis[N-methyl-β-alanine Diethyl Ester]
- N,N’-1,2-Propylene-bis[N-methyl-β-alanine Diethyl Ester]
- N,N’-1,3-Butanediylbis[N-methy-β-alanine Diethyl Ester]
Uniqueness
N,N’-1,2-Ethanediylbis[N-methy-β-alanine Diethyl Ester] is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in various scientific fields, distinguishing it from other similar compounds .
Properties
CAS No. |
42434-14-0 |
---|---|
Molecular Formula |
C14H28N2O4 |
Molecular Weight |
288.38 g/mol |
IUPAC Name |
ethyl 3-[2-[(3-ethoxy-3-oxopropyl)-methylamino]ethyl-methylamino]propanoate |
InChI |
InChI=1S/C14H28N2O4/c1-5-19-13(17)7-9-15(3)11-12-16(4)10-8-14(18)20-6-2/h5-12H2,1-4H3 |
InChI Key |
AJCQINVXGKXXKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(C)CCN(C)CCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.